molecular formula C13H16FN3 B11749044 [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B11749044
M. Wt: 233.28 g/mol
InChI Key: QGSUOHMTKJCOIX-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that features a pyrazole ring substituted with an ethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase the yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole: A simpler analog without the fluorophenyl group.

    4-fluorobenzylamine: A related compound with a similar fluorophenyl group but lacking the pyrazole ring.

Uniqueness

[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the combination of the pyrazole ring and the fluorophenyl group, which imparts specific chemical and biological properties. This combination allows for a broader range of applications compared to its simpler analogs.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C13H16FN3/c1-2-17-10-12(9-16-17)8-15-7-11-3-5-13(14)6-4-11/h3-6,9-10,15H,2,7-8H2,1H3

InChI Key

QGSUOHMTKJCOIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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